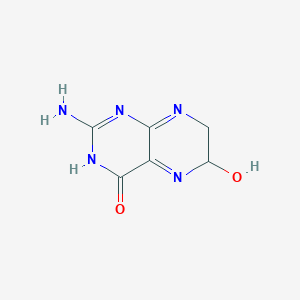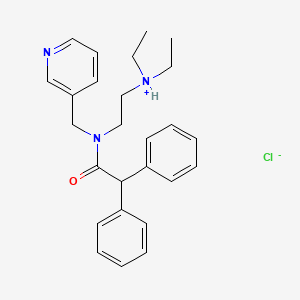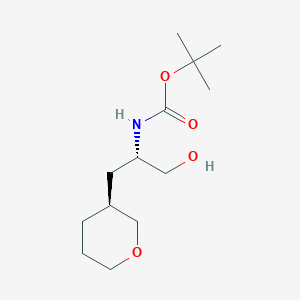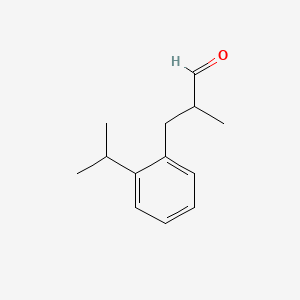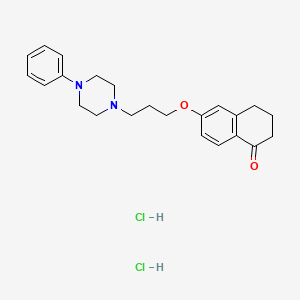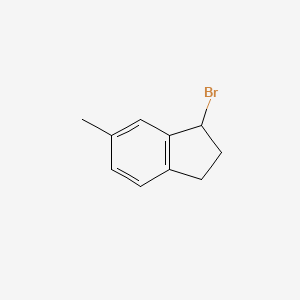
1-Bromo-2,3-dihydro-6-methyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-dihydro-6-methyl-1H-indene is an organic compound with the molecular formula C10H11Br. It is a derivative of indene, characterized by the presence of a bromine atom at the first position and a methyl group at the sixth position of the indene ring. This compound is a colorless liquid with a distinct aromatic odor and is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dihydro-6-methyl-1H-indene can be synthesized through a multi-step organic synthesis process. One common method involves the bromination of 2,3-dihydro-6-methyl-1H-indene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3-dihydro-6-methyl-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon, 2,3-dihydro-6-methyl-1H-indene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 2,3-dihydro-6-methyl-1H-indene derivatives with different functional groups.
Oxidation: Formation of 6-methylindanone or 6-methylindane carboxylic acid.
Reduction: Formation of 2,3-dihydro-6-methyl-1H-indene.
Scientific Research Applications
1-Bromo-2,3-dihydro-6-methyl-1H-indene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dihydro-6-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, facilitating the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the bromine and methyl groups on the indene ring .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3-dihydro-1H-indene: Lacks the methyl group at the sixth position.
2-Bromo-2,3-dihydro-6-methyl-1H-indene: Bromine atom is at the second position instead of the first.
1-Chloro-2,3-dihydro-6-methyl-1H-indene: Chlorine atom replaces the bromine atom.
Uniqueness
The presence of the bromine atom at the first position makes it a valuable intermediate for further functionalization and synthesis of diverse organic compounds .
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-bromo-6-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Br/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
BEWIMMGJYCXLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



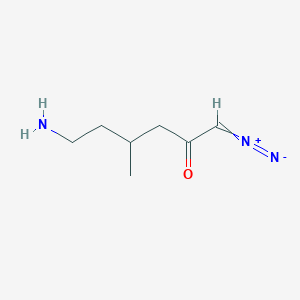
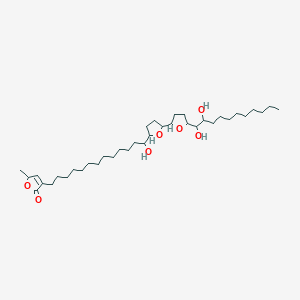
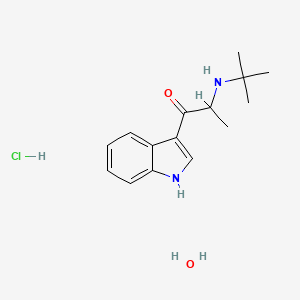

![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
